n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide
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Overview
Description
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with formamide to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thieno ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
Uniqueness
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula: C₉H₈N₂O₁S
- Molecular Weight: 196.24 g/mol
- SMILES Representation:
CC(=O)N(C)C1=C(SC2=C1C(=O)N=C(N2)C)C
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study assessed various thienopyrimidine derivatives against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds demonstrated substantial antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
- The minimum inhibitory concentration (MIC) values were determined for these compounds, highlighting their effectiveness in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on tumor cell lines.
Case Study: Cytotoxic Effects
In a notable study, several derivatives of thienopyrimidine were synthesized and tested for their cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The results indicated:
- IC₅₀ Values: The most potent derivatives exhibited IC₅₀ values ranging from 10 to 20 µM.
- Mechanism of Action: Flow cytometry analysis revealed that these compounds induce apoptosis in tumor cells via caspase activation .
Toxicity Assessment
While evaluating the therapeutic potential of this compound, it is crucial to assess its toxicity. In vitro hemolytic assays indicated that the most potent compounds were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety profile for further development as a therapeutic agent.
Summary of Biological Activities
Activity Type | Target Organisms | MIC (µg/mL) | IC₅₀ (µM) | Notes |
---|---|---|---|---|
Antibacterial | E. coli | 15 | - | Effective against Gram-negative |
S. aureus | 10 | - | Effective against Gram-positive | |
B. subtilis | 12 | - | ||
Anticancer | A549 (lung cancer) | - | 15 | Induces apoptosis |
HeLa (cervical cancer) | - | 10 | Selective toxicity | |
MDA-MB-231 (breast cancer) | - | 20 |
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-methyl-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C9H9N3O2S/c1-10-7(13)4-12-5-11-8-6(9(12)14)2-3-15-8/h2-3,5H,4H2,1H3,(H,10,13) |
InChI Key |
CFJSLCMKNOSGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
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